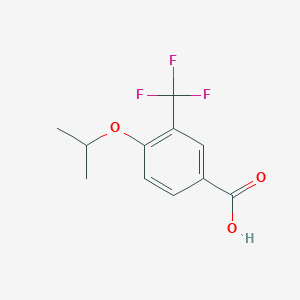

4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRZLMJTOCTKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626751 | |

| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-16-4 | |

| Record name | 4-(1-Methylethoxy)-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining its key physical characteristics.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁F₃O₃ | Supplier Catalogs |

| Molecular Weight | 248.2 g/mol | Supplier Catalogs |

| CAS Number | 213598-16-4 | Supplier Catalogs |

Predicted Physical Properties

In the absence of direct experimental data, the physical properties of this compound can be inferred based on its chemical structure and the properties of analogous compounds.

| Property | Predicted Characteristic | Rationale |

| Melting Point | Solid at room temperature with a relatively high melting point. | The presence of a carboxylic acid group allows for strong intermolecular hydrogen bonding, and the aromatic ring contributes to crystal lattice stability. |

| Boiling Point | High boiling point, likely with decomposition. | The carboxylic acid functional group and the overall molecular weight suggest strong intermolecular forces that require significant energy to overcome. |

| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone) and sparingly soluble in water. Solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to deprotonation of the carboxylic acid. | The polar carboxylic acid and ether groups would contribute to solubility in polar solvents, while the trifluoromethyl group and the benzene ring increase lipophilicity, limiting water solubility. |

| pKa | Expected to be a moderately strong acid, with a pKa value likely in the range of 3-4. | The electron-withdrawing nature of the trifluoromethyl group is known to increase the acidity of the carboxylic acid proton compared to benzoic acid. |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow.

Solubility Determination

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.

-

Sample Preparation: A known mass (e.g., 10 mg) of this compound is placed into a series of vials.

-

Solvent Addition: A known volume (e.g., 1 mL) of each solvent is added to a separate vial.

-

Equilibration: The vials are agitated at a constant temperature for a set period to ensure equilibrium is reached.

-

Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination by Potentiometric Titration

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water/methanol).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Analysis: The characteristic absorption bands for the functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-F stretches) are identified.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: A suitable ionization technique (e.g., Electrospray Ionization - ESI) is used to generate molecular ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.

-

Visualizations

The following diagrams illustrate a potential workflow for the application of this compound in a drug discovery context and a general synthetic pathway.

An In-depth Technical Guide to 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 220003-24-7 (Note: The primary and more consistently referenced CAS Number for this compound is 213598-16-4 )

Introduction

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of both an isopropoxy group and a trifluoromethyl group on the benzoic acid scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The isopropoxy group can further influence the molecule's steric and electronic properties, potentially impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the available technical data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data points are readily available from chemical suppliers, others, such as a definitive melting point and detailed solubility, are not consistently reported in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁F₃O₃ | N/A |

| Molecular Weight | 248.20 g/mol | N/A |

| CAS Number | 213598-16-4 | N/A |

| Appearance | White to off-white solid | N/A |

| Flash Point | 142.7 °C | N/A |

| Melting Point | Not consistently reported | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. | N/A |

| pKa | Not available | N/A |

Synthesis

A potential synthetic pathway is the Williamson ether synthesis starting from 4-hydroxy-3-(trifluoromethyl)benzoic acid or its corresponding ester, followed by hydrolysis if an ester is used.

General Experimental Protocol (Hypothetical)

Materials:

-

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

-

Isopropyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide

-

Methanol

-

Water

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Step 1: Synthesis of Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate

-

To a solution of methyl 4-hydroxy-3-(trifluoromethyl)benzoate in anhydrous acetone, add anhydrous potassium carbonate.

-

Add isopropyl bromide to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 4-isopropoxy-3-(trifluoromethyl)benzoate in a mixture of methanol and water.

-

Add sodium hydroxide and reflux the mixture for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted:

¹H NMR:

-

Aromatic protons in the region of 7-8 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

A septet for the methine proton of the isopropoxy group around 4.5-5.0 ppm.

-

A doublet for the methyl protons of the isopropoxy group around 1.3-1.5 ppm.

-

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

¹³C NMR:

-

Aromatic carbons in the region of 110-160 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

A carbonyl carbon from the carboxylic acid group around 165-175 ppm.

-

A methine carbon of the isopropoxy group around 70-75 ppm.

-

Methyl carbons of the isopropoxy group around 20-25 ppm.

-

The trifluoromethyl carbon, which will show a characteristic quartet.

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or [M-H]⁻ depending on the ionization method. Fragmentation would likely involve the loss of the isopropoxy group, the carboxylic acid group, and potentially cleavage of the trifluoromethyl group.

Biological Activity and Applications

Currently, there is no publicly available information on the biological activity or specific applications of this compound in drug discovery or other research areas. However, the structural motifs present in the molecule are of significant interest to medicinal chemists.

The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance a molecule's metabolic stability and binding affinity. Benzoic acid derivatives are a common scaffold in drug design, and the isopropoxy group can be used to modulate lipophilicity and steric interactions.

Given these features, this compound could serve as a valuable starting material for the synthesis of novel compounds for screening in various therapeutic areas.

Safety Information

Based on available safety data sheets from chemical suppliers, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel molecules for drug discovery. While detailed physicochemical and biological data are currently limited in the public domain, its structural features make it an interesting building block for medicinal chemists. Further research is needed to fully characterize its properties and explore its potential applications.

Spectroscopic and Analytical Insights into 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict its spectroscopic behavior. It also outlines standard experimental protocols for the acquisition of key analytical data.

I. Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The chemical shift of the acidic proton can be highly variable depending on the solvent and concentration. |

| Aromatic (H-2) | ~8.2 | Singlet or Doublet | ~2 | Expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent trifluoromethyl and carboxylic acid groups. |

| Aromatic (H-5) | ~8.1 | Doublet | ~8-9 | Coupled to H-6. |

| Aromatic (H-6) | ~7.3 | Doublet | ~8-9 | Coupled to H-5. |

| Isopropoxy (-CH) | ~4.8 | Septet | ~6 | Coupled to the two methyl groups. |

| Isopropoxy (-CH₃) | ~1.4 | Doublet | ~6 | Coupled to the methine proton. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | ~165 - 170 | |

| Aromatic (C-4) | ~160 | Attached to the isopropoxy group. |

| Aromatic (C-1) | ~135 | Attached to the carboxylic acid group. |

| Aromatic (C-2) | ~133 | |

| Aromatic (C-5) | ~128 | |

| Aromatic (C-3) | ~125 (quartet) | Attached to the trifluoromethyl group, expected to show coupling with ¹⁹F. |

| Trifluoromethyl (-CF₃) | ~123 (quartet) | Expected to show a strong quartet due to ¹JCF coupling. |

| Aromatic (C-6) | ~115 | |

| Isopropoxy (-CH) | ~72 | |

| Isopropoxy (-CH₃) | ~22 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad and characteristic band for the hydrogen-bonded hydroxyl group of the carboxylic acid. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the isopropoxy group. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Characteristic strong absorption for the carbonyl group. |

| C=C Stretch (Aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong | Multiple bands are expected for the aromatic ring. |

| C-F Stretch | 1100 - 1350 | Strong | The trifluoromethyl group will exhibit strong C-F stretching absorptions. |

| C-O Stretch | 1200 - 1300 | Strong | From the isopropoxy and carboxylic acid groups. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | 248.06 | Molecular ion. |

| [M-CH(CH₃)₂]+ | 205.02 | Loss of the isopropyl group. |

| [M-CO₂H]+ | 203.05 | Loss of the carboxylic acid group. |

| [M-OCH(CH₃)₂]+ | 189.03 | Loss of the isopropoxy group. |

II. Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule.

B. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C-F, C-O).

C. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.

-

GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatograph (GC). The sample is injected into the GC, separated on a column, and then introduced into the EI source of the mass spectrometer.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

III. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain this data. Researchers are encouraged to use this information as a starting point for their own analytical investigations.

An In-depth Technical Guide to the Synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the probable synthetic pathway, a detailed experimental protocol adapted from analogous reactions, and the necessary steps for purification and characterization.

Synthetic Pathway Overview

The synthesis of this compound commences with the commercially available starting material, 4-hydroxy-3-(trifluoromethyl)benzoic acid. The core of the synthesis is the O-alkylation of the phenolic hydroxyl group with an isopropyl halide, such as isopropyl bromide, under basic conditions. This reaction, a classic Williamson ether synthesis, proceeds via an SN2 mechanism.

The process involves the deprotonation of the phenolic hydroxyl group by a strong base to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the isopropyl halide, leading to the formation of the desired ether and a salt byproduct.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for similar Williamson ether syntheses.

2.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Hydroxy-3-(trifluoromethyl)benzoic acid | 220239-68-9 | C₈H₅F₃O₃ | 206.12 |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 |

| Isopropyl bromide (2-Bromopropane) | 75-26-3 | C₃H₇Br | 122.99 |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| 1 M Hydrochloric acid | 7647-01-0 | HCl | 36.46 |

| Saturated aqueous sodium chloride (Brine) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

2.2. Reaction Procedure

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per gram of starting material).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution under a nitrogen atmosphere. The addition should be slow to control the evolution of hydrogen gas.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition of sodium hydride is complete.

-

Alkylation: Add isopropyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C using the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Visualization of the Process

3.1. Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

3.2. Reaction Mechanism: Williamson Ether Synthesis

Caption: Mechanism of the Williamson ether synthesis.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the isopropoxy group and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the ether linkage (C-O stretching).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.

-

Melting Point: The melting point of the purified solid product should be determined and reported.

Quantitative Data

As of the date of this document, specific quantitative data such as reaction yield and melting point for the synthesis of this compound (CAS: 213598-16-4) are not widely available in peer-reviewed literature, suggesting its novelty or its synthesis as an intermediate in proprietary research. The expected yield for this type of reaction, based on analogous syntheses, would typically be in the range of 70-90%.

| Parameter | Expected Value/Technique |

| Yield | 70-90% (estimated) |

| Melting Point | To be determined |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Consistent with structure |

| IR Spectrum | Characteristic peaks for COOH and C-O-C |

| HRMS | Calculated m/z for C₁₁H₁₁F₃O₃ |

This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible results in their specific laboratory setting.

Structural Analysis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a structural and functional analysis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid (CAS No. 213598-16-4). Due to the limited availability of comprehensive experimental data in peer-reviewed literature, this document combines confirmed physicochemical properties with a theoretical synthesis protocol and a discussion of potential biological activities based on analogous structures. All quantitative data is presented in structured tables, and a proposed experimental workflow is visualized using the DOT language. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following information has been aggregated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 213598-16-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁F₃O₃ | [1] |

| Molecular Weight | 248.2 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | [1] |

| InChI Key | FMRZLMJTOCTKPU-UHFFFAOYSA-N | [2] |

| Purity | Typically available at ≥98% | [2] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

Note: Properties such as melting point, boiling point, solubility, and pKa are not consistently reported in publicly available scientific literature. Experimental determination of these values is recommended for any research application.

Spectroscopic Analysis

As of the date of this publication, detailed and verified ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in peer-reviewed journals. Researchers are advised to perform their own spectroscopic analysis to confirm the structure and purity of any synthesized or procured samples.

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be extrapolated from standard organic chemistry reactions and synthesis of similar alkoxy-substituted benzoic acids. A likely two-step process would involve the trifluoromethylation of a 4-hydroxybenzoic acid derivative followed by etherification. A more direct approach, for which a hypothetical protocol is provided below, involves the alkylation of 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Objective: To synthesize this compound from 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Materials:

-

4-hydroxy-3-(trifluoromethyl)benzoic acid

-

2-iodopropane (isopropyl iodide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting materials.

-

Alkylation: Add 2-iodopropane (1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture to a pH of approximately 2-3 using a 1M HCl solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the final product, this compound.

Workflow Diagram:

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the structural motifs present in the molecule—a benzoic acid core, a trifluoromethyl group, and an isopropoxy group—are found in various biologically active compounds.

Stearoyl-CoA Desaturase (SCD) Inhibition:

Several studies have identified benzoic acid derivatives as inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism.[4][5][6][7] SCD catalyzes the synthesis of monounsaturated fatty acids, and its inhibition is a therapeutic target for metabolic diseases and some cancers.[4][5] The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.[8] Given that derivatives of 4-alkoxy-3-(trifluoromethyl)benzoic acid have been investigated as SCD inhibitors, it is plausible that this compound could also exhibit activity against this enzyme.

Potential Signaling Pathway Involvement:

If this compound acts as an SCD inhibitor, it would modulate lipid signaling pathways. Inhibition of SCD leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which can induce cellular stress and apoptosis, particularly in cancer cells that are highly dependent on de novo lipogenesis.

Logical Diagram of Potential Mechanism of Action:

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While basic physicochemical data are available, a comprehensive experimental characterization is lacking in the scientific literature. The proposed synthesis provides a viable route for obtaining the compound for research purposes. Based on the analysis of structurally related molecules, this compound warrants investigation for its potential as an inhibitor of Stearoyl-CoA Desaturase and for its broader applications in drug discovery. Future research should focus on the experimental validation of its synthesis, full spectroscopic characterization, and in vitro and in vivo evaluation of its biological activities.

References

- 1. achmem.com [achmem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound|CAS 213598-16-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Moiety: A Keystone in Benzoic Acid-Based Drug Discovery

A Technical Guide to the Biological Activities of Trifluoromethylated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into the benzoic acid scaffold has emerged as a powerful tool in modern medicinal chemistry. This modification significantly enhances the pharmacological profile of benzoic acid derivatives, leading to a diverse range of biological activities. The unique physicochemical properties imparted by the -CF3 group, such as increased lipophilicity, metabolic stability, and binding affinity for biological targets, have made trifluoromethylated benzoic acids a subject of intense research in the quest for novel therapeutics.[1][2][3] This in-depth technical guide explores the multifaceted biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Physicochemical Properties and Pharmacokinetic Advantages

The trifluoromethyl group is a strong electron-withdrawing moiety that profoundly influences the electronic and steric properties of the benzoic acid ring.[4] This alteration in electron distribution can modulate the acidity of the carboxylic acid group and the overall reactivity of the molecule.[4] One of the most significant advantages of trifluoromethylation is the enhancement of lipophilicity.[1][2] This increased "fat-loving" character facilitates the passage of drug molecules across cellular membranes, improving their absorption and distribution within the body.[1]

Furthermore, the robust carbon-fluorine bond in the -CF3 group confers exceptional metabolic stability.[1][2] It effectively blocks sites on the molecule that are susceptible to enzymatic degradation, thereby prolonging the drug's half-life and duration of action in the body.[1] These favorable pharmacokinetic properties have positioned trifluoromethylated benzoic acids as valuable intermediates in the synthesis of a wide array of therapeutic agents, including enzyme inhibitors and receptor modulators.[1]

Key Biological Activities of Trifluoromethylated Benzoic Acids

Trifluoromethylated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the treatment of inflammatory diseases, infectious diseases, and cancer.

Anti-inflammatory Activity

A prominent area of investigation for trifluoromethylated benzoic acids is their potent anti-inflammatory effects. Several derivatives have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a crucial role in the inflammatory cascade.[1][5]

Mechanism of Action: COX-2 and NF-κB Inhibition

Triflusal, a 2-acetoxy-4-(trifluoromethyl)benzoic acid, and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), are notable examples of trifluoromethylated benzoic acids with anti-inflammatory properties.[1] These compounds inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, by targeting COX-2.[1] Interestingly, while both Triflusal and aspirin inhibit the purified COX-2 enzyme, HTB and Triflusal also suppress the expression of the COX-2 protein.[1] This dual action of inhibiting both enzyme activity and expression provides a sustained anti-inflammatory effect.

The inhibition of COX-2 expression is linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2.[6][7] Triflusal and HTB have been shown to block the activation of NF-κB to a greater extent than aspirin, providing a molecular basis for their potent anti-inflammatory effects.[1]

Below is a diagram illustrating the proposed anti-inflammatory mechanism of action.

References

- 1. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 4. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 5. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Isopropoxy Group in Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the isopropoxy group as a substituent in benzoic acid derivatives, a cornerstone scaffold in medicinal chemistry. The introduction of an isopropoxy moiety can significantly influence the physicochemical properties, pharmacokinetic profile, and biological activity of these compounds. This document outlines these effects, provides detailed experimental protocols for synthesis and evaluation, and visualizes key biological pathways, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Impact of the Isopropoxy Group

The isopropoxy group, -OCH(CH₃)₂, is a moderately bulky and lipophilic ether functional group. Its incorporation into a benzoic acid derivative imparts distinct steric and electronic characteristics that modulate the molecule's overall properties.

Electronic Effects: As an alkoxy group, the isopropoxy moiety is an ortho-, para- director and an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect (+R). However, it also exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. This duality influences the acidity (pKa) of the benzoic acid.

Steric Effects: The branched nature of the isopropoxy group introduces steric bulk, which can influence molecular conformation, restrict rotation around bonds, and impact binding to biological targets. This steric hindrance can be strategically employed to enhance selectivity or modulate metabolic stability.

Lipophilicity and Solubility: The isopropyl component significantly increases the lipophilicity of the parent molecule, which is reflected in a higher partition coefficient (logP). This increased lipophilicity can enhance membrane permeability and cell penetration but often leads to a decrease in aqueous solubility. For instance, 4-isopropoxybenzoic acid is noted to be insoluble in water[1][2].

Table 1: Comparative Physicochemical Properties of Benzoic Acid Derivatives

| Compound | Molecular Weight ( g/mol ) | pKa | Calculated logP | Aqueous Solubility |

| Benzoic Acid | 122.12 | 4.20 | 1.87 | 3.4 g/L (25°C) |

| 4-Hydroxybenzoic Acid | 138.12 | 4.54[3] | 1.6[3] | 5 g/L (20°C)[3] |

| 4-Methoxybenzoic Acid | 152.15 | 4.47 | 1.96 | 0.8 g/L (25°C) |

| 4-Isopropoxybenzoic Acid | 180.20[4] | Not available | 2.8[4] | Insoluble[1][2] |

Note: pKa and logP values are sourced from various publicly available databases and may be experimental or calculated. Direct experimental comparison under identical conditions is limited.

Role in Biological Activity and Drug Design

The isopropoxy group is a prevalent feature in many biologically active molecules. Its ability to modulate lipophilicity and engage in specific interactions with protein targets makes it a valuable tool in drug design.

-

Improved Pharmacokinetics: By increasing lipophilicity, the isopropoxy group can enhance absorption and distribution. The steric bulk can also shield metabolically labile sites, potentially increasing the half-life of a drug.

-

Target Engagement: The isopropoxy group can fit into hydrophobic pockets within a protein's binding site, contributing to overall binding affinity. For example, 4-isopropoxybenzoic acid has been identified as an inhibitor of Centromere-Associated Protein E (CENP-E), a target in cytoskeletal signaling[5].

-

Modulation of Activity: The electronic and steric properties of the isopropoxy group can fine-tune the biological activity of the parent molecule. Studies on various benzoic acid derivatives have shown their potential as anticancer, antimicrobial, and anti-inflammatory agents[6][7]. For instance, derivatives of p-hydroxybenzoic acid have shown anti-inflammatory activity comparable to diclofenac in animal models[7].

Table 2: Illustrative Biological Activity of Benzoic Acid Derivatives

| Compound Class | Target/Assay | IC₅₀ / MIC | Reference |

| Benzoic Acid Derivatives (general) | Polyphenol Oxidase (PPO) Inhibition | IC₅₀: 1.425 mmol L⁻¹ | [8] |

| 2,4-Dihydroxycinnamic Acid | Polyphenol Oxidase (PPO) Inhibition | IC₅₀: 0.092 mmol L⁻¹ | [8] |

| Tetrahydroisoquinolynyl-benzoic acid derivative | Acetylcholinesterase (AChE) Inhibition | Kᵢ: 13.62 ± 0.21 nM | [9] |

| 4-Isopropylbenzoic acid | Cladosporium cladosporioides (antifungal) | Active | [10] |

Experimental Protocols

Synthesis: Williamson Ether Synthesis of 4-Isopropoxybenzoic Acid

This protocol describes a classic method for the synthesis of aryl ethers, which can be adapted for 4-isopropoxybenzoic acid starting from 4-hydroxybenzoic acid.

Materials:

-

4-hydroxybenzoic acid

-

Potassium hydroxide (KOH)

-

2-Bromopropane (isopropyl bromide)

-

Ethanol (solvent)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and filtration

Procedure:

-

Alkoxide Formation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol. To this solution, add a stoichiometric equivalent of potassium hydroxide to form the potassium salt (phenoxide). The mixture is stirred until the base fully dissolves[11][12].

-

Nucleophilic Substitution: Add a slight excess of 2-bromopropane to the reaction mixture. The flask is fitted with a reflux condenser and heated to a gentle reflux with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours)[11][13].

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in water.

-

Acidification and Precipitation: The aqueous solution is acidified with dilute hydrochloric acid until it reaches an acidic pH (e.g., pH 2-3), which protonates the carboxylate group. The desired 4-isopropoxybenzoic acid will precipitate out of the solution[12].

-

Isolation and Purification: The solid product is collected by vacuum filtration and washed with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product[11].

Biological Assay: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic potential of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (isopropoxy-substituted benzoic acid derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified CO₂ incubator at 37°C[14].

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The old medium is removed from the wells, and the cells are treated with various concentrations of the compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included[14].

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours)[14].

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL). The plates are incubated for another 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals[14].

-

Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization solution to each well[14].

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Related Signaling Pathways

Benzoic acid derivatives have been shown to modulate various intracellular signaling pathways critical for cell survival, proliferation, and inflammation. The PI3K/Akt and MAPK pathways are two such key pathways.

Caption: PI3K/Akt signaling pathway and potential modulation points.

References

- 1. 4-Isopropoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]

- 2. 4-ISOPROPOXYBENZOIC ACID | 13205-46-4 [chemicalbook.com]

- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound 4-Isopropoxybenzoic acid - Chemdiv [chemdiv.com]

- 6. benchchem.com [benchchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

4-Isopropoxy-3-(trifluoromethyl)benzoic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a valuable synthetic intermediate characterized by its unique substitution pattern on the benzene ring. The presence of a bulky, lipophilic isopropoxy group and a strongly electron-withdrawing trifluoromethyl group imparts distinct physicochemical properties to the molecule. These features make it a sought-after building block in medicinal chemistry for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is known to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of drug candidates, thereby favorably influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key building block in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 213598-16-4 | N/A |

| Molecular Formula | C₁₁H₁₁F₃O₃ | N/A |

| Molecular Weight | 248.20 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical Example)

This protocol is a representative example based on standard organic chemistry procedures and may require optimization.

Materials:

-

4-Hydroxy-3-(trifluoromethyl)benzoic acid

-

2-Iodopropane (Isopropyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF is added potassium carbonate (2.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

2-Iodopropane (1.5 eq) is added dropwise to the reaction mixture.

-

The reaction is heated to 60 °C and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Expected Yield: 75-85%

Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Spectroscopic Data (Predicted)

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Mass Spectrometry (ESI-MS) |

| 10.5-11.5 (br s, 1H, COOH) | ~170 (C=O) | m/z 247.06 [M-H]⁻ |

| 8.2-8.3 (d, 1H, Ar-H) | ~160 (C-O) | |

| 8.0-8.1 (dd, 1H, Ar-H) | ~135 (Ar-C) | |

| 7.0-7.1 (d, 1H, Ar-H) | ~125 (q, J = 272 Hz, CF₃) | |

| 4.6-4.8 (sept, 1H, CH) | ~122 (Ar-C) | |

| 1.4-1.5 (d, 6H, CH₃) | ~115 (Ar-C) | |

| ~72 (CH) | ||

| ~22 (CH₃) |

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The carboxylic acid functionality serves as a versatile handle for various chemical transformations, including amidation, esterification, and reduction.

Role as a Synthetic Building Block

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and receptor modulators. The trifluoromethyl group often plays a crucial role in enhancing the potency and metabolic stability of the final drug candidate.

Caption: Common synthetic transformations of this compound.

While specific examples of marketed drugs derived directly from this building block are not publicly disclosed, its structural motifs are present in numerous patented compounds under investigation for various therapeutic areas, including but not limited to:

-

Oncology: As a component of kinase inhibitors.

-

Inflammatory Diseases: In the synthesis of anti-inflammatory agents.

-

Metabolic Disorders: As a precursor for compounds targeting metabolic enzymes.

The strategic incorporation of the 4-isopropoxy-3-(trifluoromethyl)phenyl moiety can lead to compounds with improved cell permeability and enhanced interactions with biological targets. Researchers can leverage this building block to systematically explore structure-activity relationships (SAR) and optimize the properties of lead compounds.

Conclusion

This compound is a specialized and highly valuable building block for the synthesis of novel organic molecules with potential therapeutic applications. Its unique combination of functional groups provides a versatile platform for medicinal chemists to design and synthesize next-generation drug candidates with enhanced efficacy and improved pharmacokinetic profiles. The synthetic protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals looking to incorporate this promising intermediate into their discovery programs.

Discovery of Novel Inhibitors Using a Trifluoromethylbenzoic Acid Scaffold: A Technical Guide

Introduction

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, prized for its ability to enhance crucial pharmacological properties of drug candidates. When incorporated into a benzoic acid scaffold, it yields a versatile platform for the design of novel inhibitors targeting a range of biological pathways. The potent electron-withdrawing nature of the trifluoromethyl group can significantly alter the acidity of the benzoic acid proton and influence binding interactions with target proteins. Furthermore, this moiety is known to improve metabolic stability by blocking sites susceptible to enzymatic degradation and enhance lipophilicity, which can improve a drug's ability to cross cellular membranes and reach its target.[1] This technical guide provides an in-depth overview of the discovery process for novel inhibitors based on the trifluoromethylbenzoic acid scaffold, with a focus on their application as receptor tyrosine kinase (RTK) inhibitors.

Data Presentation: Inhibition of Receptor Tyrosine Kinases

The trifluoromethylbenzoic acid scaffold has been successfully employed to generate potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The following table summarizes the inhibitory activity of a series of novel benzamide derivatives, some incorporating a trifluoromethylphenyl moiety, against Epidermal Growth Factor Receptor (EGFR), a key member of the RTK family.

| Compound ID | Structure/Key Feature | Target Kinase | Inhibition (%) @ 10 nM |

| 11 | Contains 4-(trifluoromethyl)phenyl amine | EGFR | 91%[1] |

| 13 | Contains 4-(trifluoromethyl)benzoyl amide | EGFR | 92%[1] |

| 10 | Unsubstituted Phenyl Rings | EGFR | Not specified as highly potent[1] |

| 14 | Contains 4-chlorophenyl amine | EGFR | Not specified as highly potent[1] |

| 15 | Contains 4-methoxyphenyl amine | EGFR | Not specified as highly potent[1] |

Signaling Pathway: EGFR and Downstream PI3K/Akt Signaling

EGFR activation initiates a cascade of intracellular signaling events, with the PI3K/Akt/mTOR pathway being a critical downstream effector.[3][5] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for signaling proteins, including the p85 regulatory subunit of PI3K.[5] This activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately promotes cell growth, proliferation, and survival.[6][7] Inhibitors targeting EGFR can effectively block this entire downstream cascade.

Experimental Protocols

Synthesis of Trifluoromethylbenzoic Acid-Based Inhibitors

The synthesis of benzamide derivatives incorporating a trifluoromethylbenzoic acid scaffold can be achieved through a multi-step process. A representative synthetic route involves the coupling of a substituted benzoic acid with an appropriate amine.

General Procedure for Amide Coupling:

-

Acid Chloride Formation: To a solution of 4-(trifluoromethyl)benzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents). Reflux the mixture for 2-4 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-(trifluoromethyl)benzoyl chloride.

-

Amide Coupling: Dissolve the resulting acid chloride in an anhydrous solvent like dichloromethane. In a separate flask, dissolve the desired amine (e.g., 4-aminobenzotrifluoride, 1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in the same solvent. Add the acid chloride solution dropwise to the amine solution at 0°C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final trifluoromethylbenzoic acid-based inhibitor.[1]

In Vitro Receptor Tyrosine Kinase (EGFR) Inhibition Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of synthesized compounds against EGFR. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white microplates

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (as a vehicle control).

-

Enzyme Addition: Add 2.5 µL of the EGFR enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing Poly(Glu, Tyr) and ATP at their predetermined optimal concentrations) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. For IC₅₀ determination, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, a lung cancer cell line with EGFR expression)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow

The discovery and evaluation of novel inhibitors based on the trifluoromethylbenzoic acid scaffold follows a logical progression from initial design and synthesis to comprehensive in vitro evaluation. This workflow ensures a systematic assessment of a compound's potential as a therapeutic agent.

References

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for Amide Coupling with 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. The synthesis of amides from 4-Isopropoxy-3-(trifluoromethyl)benzoic acid presents a unique challenge due to the electronic properties of the molecule. The presence of the electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the carboxylate, potentially slowing the rate of amide bond formation. This document provides detailed protocols for the efficient coupling of this compound with primary and secondary amines using common and effective coupling reagents.

The protocols outlined below are designed to be robust and applicable to a wide range of amine substrates, including those that may be sterically hindered or electronically deficient. These methods utilize standard laboratory reagents and techniques, ensuring broad accessibility and reproducibility.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with a representative amine, aniline, using different coupling protocols. These values are illustrative and may vary depending on the specific amine substrate and reaction scale.

| Coupling Protocol | Coupling Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Protocol 1 | HATU | DIPEA | DMF | 25 | 2-4 | 85-95 |

| Protocol 2 | EDC/HOBt | DIPEA | DMF or DCM | 25 | 12-24 | 75-90 |

| Protocol 3 | Acyl Fluoride | Pyridine | DCM | 0 to 25 | 1-3 | 80-95 |

Experimental Protocols

Protocol 1: HATU Mediated Amide Coupling

This protocol is highly efficient for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.[1][2][3]

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).

-

Add HATU (1.1 equiv) to the reaction mixture in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method suitable for many amine couplings.[4][5][6][7] The use of HOBt minimizes side reactions and potential racemization if chiral amines are used.[6][8]

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF or DCM (Dichloromethane)

-

Ethyl acetate

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF or DCM (0.2 M), add HOBt (1.2 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 equiv) followed by the portion-wise addition of EDC·HCl (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Amide Coupling via Acyl Fluoride

For particularly challenging couplings, including with highly electron-deficient amines or sterically demanding substrates, the formation of an intermediate acyl fluoride can be highly effective.[9][10][11]

Materials:

-

This compound

-

Cyanuric fluoride or other suitable fluorinating agent (e.g., Deoxo-Fluor®)

-

Pyridine

-

Amine (primary or secondary)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Formation of the Acyl Fluoride

-

In a fume hood, dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add pyridine (1.2 equiv) to the solution.

-

Slowly add cyanuric fluoride (0.5 equiv) at room temperature.

-

Stir the mixture for 1 hour. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

Part B: Amide Formation

-

In a separate flask, dissolve the amine (1.1 equiv) and pyridine (1.5 equiv) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the freshly prepared acyl fluoride solution from Part A to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations

Caption: General workflow for amide coupling reactions.

Caption: Key steps in amide bond formation.

References

- 1. benchchem.com [benchchem.com]

- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[2][3] These application notes provide a detailed guide for performing a Suzuki-Miyaura coupling to synthesize derivatives of 4-isopropoxy-3-(trifluoromethyl)benzoic acid, a structural motif of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity.

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[4] For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group and the presence of a carboxylic acid moiety are key considerations. The trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially affecting the rate-limiting oxidative addition step of the catalytic cycle.[5] The carboxylic acid group may require protection, for instance as a methyl ester, to prevent potential side reactions or solubility issues.[4]

This document outlines two primary strategies for utilizing this compound in Suzuki-Miyaura couplings:

-

As an organohalide partner: The benzoic acid is first converted to an aryl halide (e.g., bromide or iodide), which then undergoes coupling with a suitable boronic acid or ester.

-